molecular formula C20H36O5 B156275 13,14-Dihydro-PGE1 CAS No. 19313-28-1

13,14-Dihydro-PGE1

Katalognummer B156275
CAS-Nummer: 19313-28-1
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: DPOINJQWXDTOSF-DODZYUBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“13,14-Dihydro-PGE1” is an endogenous metabolite of Prostaglandin E1 (PGE1). It has been found to inhibit ADP-induced platelet aggregation in vitro . It is also known as an antimitotic agent .


Synthesis Analysis

The synthesis of “13,14-Dihydro-PGE1” involves the enzymatic oxidation of the C15-hydroxy group of alprostadil, leading to the formation of 15-keto-PGE1. The reduction of the C13, 14-double bond produces 15-keto-PGE0, and 13,14-dihydro-PGE1 (PGE0) .


Molecular Structure Analysis

The molecular formula of “13,14-Dihydro-PGE1” is C20H36O5. Its average mass is 356.497 Da and its monoisotopic mass is 356.256287 Da .


Chemical Reactions Analysis

“13,14-Dihydro-PGE1” is a metabolite of PGE1 (Prostaglandin E1) which inhibits the ADP-induced platelet aggregation . It is also known to be an antimitotic agent .


Physical And Chemical Properties Analysis

The physical and chemical properties of “13,14-Dihydro-PGE1” include a density of 1.1±0.1 g/cm3, a boiling point of 541.4±35.0 °C at 760 mmHg, and a flash point of 295.3±22.4 °C .

Wissenschaftliche Forschungsanwendungen

1. Peripheral Vascular Disease (PVD) Research

Specific Scientific Field:

Cardiovascular medicine and vascular biology.

13,14-Dihydro-PGE1

has been studied for its clinical benefit in treating peripheral vascular disease . PVD affects blood vessels outside the heart and brain, leading to reduced blood flow and tissue damage. PGE1 and its metabolite, 13,14-dihydro-PGE1, have shown anti-atherosclerotic properties, making them relevant for PVD research.

Experimental Procedures:

Results:

  • Collagen synthesis was significantly affected by both compounds, with 13,14-dihydro-PGE1 exhibiting almost comparable biological activity to PGE1 .

3. Platelet Aggregation Inhibition

Specific Scientific Field:

Hematology and platelet function.

Summary:

  • The compound is a slightly more potent inhibitor of platelet aggregation than PGE1 itself .

6. Clinical Efficacy Despite Rapid Metabolization

Specific Scientific Field:

Clinical pharmacology.

Summary:

  • The biological activity of 13,14-dihydro-PGE1 closely resembles that of PGE1, which may explain PGE1’s efficacy .

Eigenschaften

IUPAC Name

7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyoctyl]-5-oxocyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-17,19,21,23H,2-14H2,1H3,(H,24,25)/t15-,16+,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOINJQWXDTOSF-DODZYUBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC(=O)C1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401317965
Record name Dihydro-PGE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 13,14-Dihydro PGE1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

13,14-Dihydro-PGE1

CAS RN

19313-28-1
Record name Dihydro-PGE1
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19313-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prostaglandin E0
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019313281
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydro-PGE1
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401317965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIHYDROPROSTAGLANDIN E1
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1R6440YGW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 13,14-Dihydro PGE1
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002689
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-Dihydro-PGE1
Reactant of Route 2
13,14-Dihydro-PGE1
Reactant of Route 3
13,14-Dihydro-PGE1
Reactant of Route 4
13,14-Dihydro-PGE1
Reactant of Route 5
13,14-Dihydro-PGE1
Reactant of Route 6
13,14-Dihydro-PGE1

Citations

For This Compound
163
Citations
M Hayashi, T Tanouchi - The Journal of Organic Chemistry, 1973 - ACS Publications
The syntheses of ll-dehydro-13, 14-dihydro-PGEi (9b) and PGD2 (6b) was achieved from diols 8 or 4, respectively. Sir: The formation of the triketo acid 2a by oxidation of PGEi (la) with …
Number of citations: 27 pubs.acs.org
BA Peskar, WH Hesse, W Rogatti, C Diehm… - Prostaglandins, 1991 - Elsevier
Formation of 13,14-dihydro-prostaglandin (PG) E 1 during intravenous infusions of PGE 1 in patients with peripheral arterial occlusive disease was investigated. Using both high …
Number of citations: 43 www.sciencedirect.com
A Leonhardt, H Schweer, D Wolf… - British journal of …, 1992 - Wiley Online Library
Plasma concentrations of prostaglandin (PG) E1 (12‐150, median 25 pg ml‐ 1) and 13,14‐dihydro‐PGE1 (3‐62, median 45.5 pg ml‐1) were measured by gas chromatography‐mass …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
P Ney, M Braun, C Szymanski, L Bruch, K Schrör - Eicosanoids, 1991 - europepmc.org
The actions of the in vivo metabolite of PGE1, 13, 14-dihydro-PGE1 (PGE0), on platelet and neutrophil (PMN) function and vessel tone were studied in vitro. PGE0 inhibited aggregation, …
Number of citations: 37 europepmc.org
H Sinzinger, I Virgolini, G Lupattelli… - Prostaglandin E1: New …, 1991 - Springer
The accumulation of lipids and in particular cholesterol esters in the arterial wall is a well-known feature of the atherogenetic process. This mechanism was proposed for the first time in …
Number of citations: 4 link.springer.com
H Sinzinger, I Neumann, J O'Grady, W Rogatti… - Prostaglandins & other …, 1998 - Elsevier
Prostaglandin (PG) E 1 has been shown to induce arterial thromboresistance in experimental animals and in man. It is known to be degraded invivo to metabolites which have …
Number of citations: 5 www.sciencedirect.com
A Leonhardt, M Krauss, U Gieler… - British Journal of …, 1997 - academic.oup.com
Immunological and biochemical alterations in atopic dermatitis have been attributed to a deficient conversion of omega‐6 fatty acids (ie linoleic acid, gamma‐linolenic acid, and dihomo‐…
Number of citations: 23 academic.oup.com
P Ney, M Braun, C Szymanski, K Schrör - Prostaglandin E1: New aspects …, 1991 - Springer
Since Kloeze [13] demonstrated that prostaglandin E 1 (PGE 1 ) inhibits platelet aggregation, its role as a regulator of platelet activity has been extensively studied. Additionally, this …
Number of citations: 3 link.springer.com
D Pallapies, BA Peskar - Thrombosis research, 1993 - Elsevier
We have investigated the effects of PGE 1 , 15-keto-PGE 1 , 15-keto-13,14-dihydro-PGE 1 and 13,14-dihydro-PGE 1 on inhibition of human platelet aggregation by rat peritoneal …
Number of citations: 41 www.sciencedirect.com
H Sinzinger, I Virgolini, SR Li, A Gerakakis… - Journal of …, 1993 - europepmc.org
In a total of 48 male rabbits, the influence of PGE1 and its metabolite, 13, 14-dihydro-PGE1, on the liver LDL receptor was examined in vivo. One-half of the animals were fed a 1% …
Number of citations: 8 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.